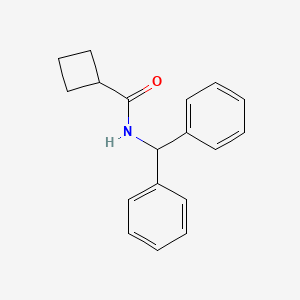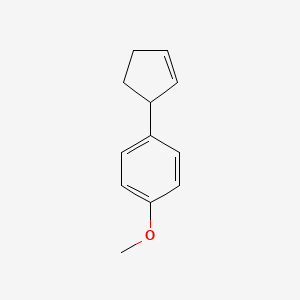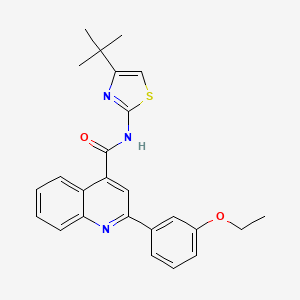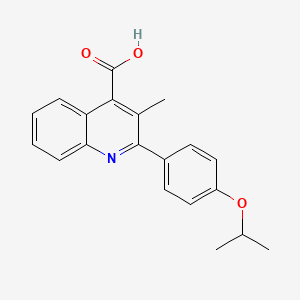
N-(diphenylmethyl)cyclobutanecarboxamide
Übersicht
Beschreibung
N-(diphenylmethyl)cyclobutanecarboxamide, also known as DPMC, is a synthetic compound that has gained significant attention in the scientific community for its potential applications in neuroscience research. DPMC is a derivative of the antipsychotic drug, fluspirilene, and has been shown to have a unique mechanism of action that makes it a promising tool for studying the brain.
Wirkmechanismus
N-(diphenylmethyl)cyclobutanecarboxamide acts as a competitive antagonist of the NMDA receptor, binding to the same site on the receptor as the neurotransmitter glutamate. By blocking the activity of the NMDA receptor, N-(diphenylmethyl)cyclobutanecarboxamide can reduce the strength of synaptic connections in the brain, which has been shown to have a number of physiological and behavioral effects.
Biochemical and Physiological Effects
Studies have shown that N-(diphenylmethyl)cyclobutanecarboxamide can reduce the frequency and amplitude of spontaneous excitatory postsynaptic currents (EPSCs) in neurons, indicating a decrease in synaptic strength. This reduction in synaptic strength has been linked to a number of physiological and behavioral effects, including decreased locomotor activity, reduced anxiety-like behavior, and impaired learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One major advantage of using N-(diphenylmethyl)cyclobutanecarboxamide in lab experiments is its specificity for the NMDA receptor. Unlike other compounds that target multiple receptors, N-(diphenylmethyl)cyclobutanecarboxamide allows researchers to selectively manipulate the activity of the NMDA receptor without affecting other neurotransmitter systems. However, one limitation of using N-(diphenylmethyl)cyclobutanecarboxamide is its relatively low potency compared to other NMDA receptor antagonists, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are a number of potential future directions for research on N-(diphenylmethyl)cyclobutanecarboxamide. One area of interest is the use of N-(diphenylmethyl)cyclobutanecarboxamide as a tool for studying the role of the NMDA receptor in various neurological and psychiatric disorders, such as schizophrenia and depression. Additionally, there is potential for the development of new compounds based on the structure of N-(diphenylmethyl)cyclobutanecarboxamide that may have improved potency and selectivity for the NMDA receptor. Finally, further research is needed to fully understand the physiological and behavioral effects of N-(diphenylmethyl)cyclobutanecarboxamide and its potential applications in the field of neuroscience.
Wissenschaftliche Forschungsanwendungen
N-(diphenylmethyl)cyclobutanecarboxamide has been used extensively in neuroscience research due to its ability to selectively block the activity of a specific type of ion channel in the brain called the N-methyl-D-aspartate (NMDA) receptor. This receptor plays a critical role in the regulation of synaptic plasticity, which is the ability of neurons to change their connections in response to experience.
Eigenschaften
IUPAC Name |
N-benzhydrylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c20-18(16-12-7-13-16)19-17(14-8-3-1-4-9-14)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZOYVVCJAAHPET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-(4-bromophenyl)-2-[(cyclopropylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B3481978.png)
![N-[1-{[(4-bromophenyl)amino]carbonyl}-2-(4,5-dimethoxy-2-nitrophenyl)vinyl]benzamide](/img/structure/B3481982.png)
![N-[4-({2-cyano-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]vinyl}amino)phenyl]acetamide](/img/structure/B3481988.png)

![ethyl 2-{[3-(2,5-dioxo-1-pyrrolidinyl)benzoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B3481997.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-2,4-dichloro-N,N-dimethylbenzenesulfonamide](/img/structure/B3482018.png)
![2-(4-bromophenoxy)-N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetamide](/img/structure/B3482032.png)
![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B3482034.png)
![2-(3-ethoxyphenyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3482036.png)
![N-acetyl-7-(diethylamino)-2-[(4-methoxyphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3482056.png)

![N-acetyl-2-[(4-acetylphenyl)imino]-7-(diethylamino)-2H-chromene-3-carboxamide](/img/structure/B3482074.png)

![5-methyl-4-phenyl-2-{[(phenylthio)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B3482080.png)